Computed Lipophilicity (XLogP3) of 3-(3-Fluorophenoxy)piperidine vs. Regioisomeric Analogs
The computed lipophilicity (XLogP3-AA) of 3-(3-fluorophenoxy)piperidine is 2.1, as reported by PubChem [1]. This value is identical to that of 4-(3-fluorophenoxy)piperidine (XLogP3 = 2.1) [2] and 3-(2-fluorophenoxy)piperidine (XLogP3 = 2.1) , but slightly lower than the 3-(4-fluorophenoxy) isomer, which has a reported LogP of 2.2853 . While the differences among meta-substituted analogs are subtle, the distinction between the 3- and 4-fluorophenoxy variants is quantifiable and may influence passive membrane permeability.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.1 |
| Comparator Or Baseline | 3-(4-Fluorophenoxy)piperidine (2.2853); 4-(3-Fluorophenoxy)piperidine (2.1); 3-(2-Fluorophenoxy)piperidine (2.1) |
| Quantified Difference | Target is 0.1853 units less lipophilic than 3-(4-fluorophenoxy)piperidine; identical to other comparators within computational precision. |
| Conditions | Computed by XLogP3 algorithm (PubChem 2025.04.14 release) based on molecular structure |
Why This Matters
Even small differences in LogP can impact compound solubility, permeability, and off-target promiscuity, making the specific isomer selection critical in early-stage drug discovery.
- [1] National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45075400, 3-(3-Fluorophenoxy)piperidine. Retrieved April 22, 2026 from https://pubchem.ncbi.nlm.nih.gov/compound/45075400. View Source
- [2] ChemSrc (2018). 4-(3-Fluorophenoxy)piperidine. Retrieved April 22, 2026 from https://m.chemsrc.com/en/cas/3202-35-5_1162171.html. View Source
